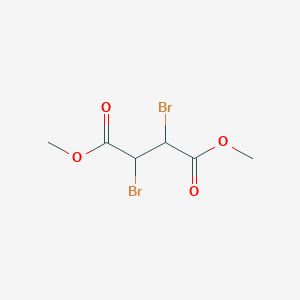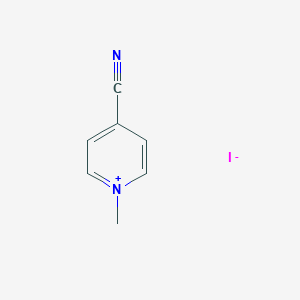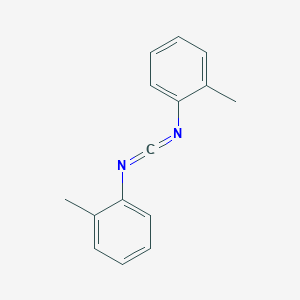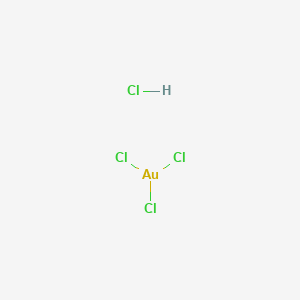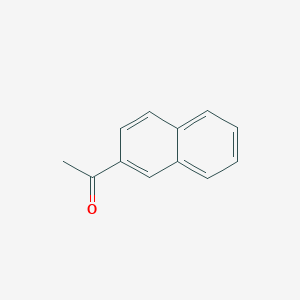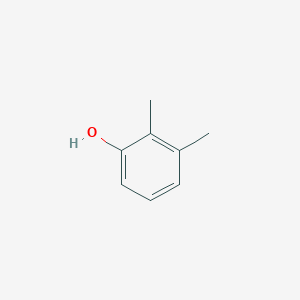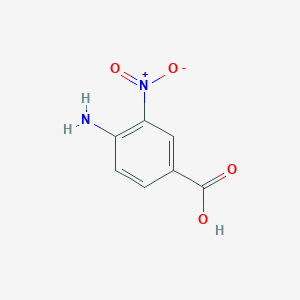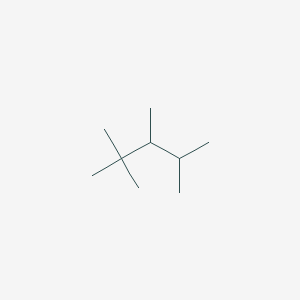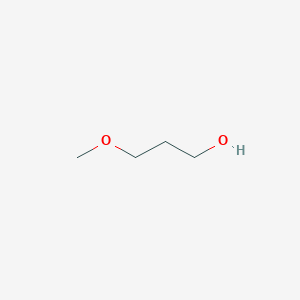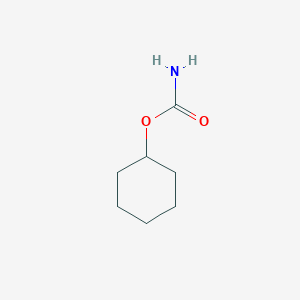
Cyclohexyl carbamate
Descripción general
Descripción
Cyclohexyl carbamate is a compound with the molecular formula C7H13NO2 . It is also known by other names such as Cyclohexylurethane and Carbamic acid cyclohexyl ester .
Synthesis Analysis
Cyclohexyl carbamate can be synthesized from 4-propylcatechol carbonate, which is derived from renewable 4-propylcatechol (from wood) and dimethyl carbonate (from CO2) using a reactive distillation system . The 4-propylcatechol carbonate is treated with an alcohol at 50–80°C in the presence of a Lewis acid catalyst, such as Zn(OAc)2⋅2H2O .
Molecular Structure Analysis
The molecular structure of Cyclohexyl carbamate includes a cyclohexyl group attached to a carbamate functional group . An NMR and DFT analysis of the solvent effect for Cyclohexyl N, N-dimethylcarbamate has been carried out .
Chemical Reactions Analysis
Cyclohexyl carbamate can be used in the synthesis of urea derivatives . The alkyl 2-hydroxy-propylphenyl carbonate intermediates obtained react with amines at room temperature in 2-methyltetrahydrofuran, forming the target carbamates .
Physical And Chemical Properties Analysis
Cyclohexyl carbamate has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 52.3 Ų .
Aplicaciones Científicas De Investigación
Polymerization
Cyclohexyl carbamate can be used in the polymerization process to create aliphatic polyurethanes . This process involves the anionic ring-opening polymerization of 5-membered carbamates . The resulting polymers have unimodal structures with generally narrow Đ values . By changing the reaction conditions, a series of polyurethanes with controlled molecular weights can be synthesized .
Production of Isocyanates
Cyclohexyl carbamate can be thermally decomposed to synthesize isocyanates . Isocyanates are in high demand in the chemical industry as they are used as raw materials in polyurethane production . They are also valuable intermediates in the fine organic synthesis of pesticides and other biologically active substances .
Construction Materials
The isocyanates produced from Cyclohexyl carbamate can be used in the construction industry . They are used in the manufacture of various construction materials .
Automotive Parts
Isocyanates, derived from Cyclohexyl carbamate, are used in the manufacture of automotive parts .
Insulation Materials
Isocyanates produced from Cyclohexyl carbamate are used as insulation materials .
Paints and Varnishes
Isocyanates, synthesized from Cyclohexyl carbamate, are used in the production of paints and varnishes .
Adhesives
Isocyanates derived from Cyclohexyl carbamate are used in the production of adhesives .
Upholstered Furniture Fillers
Isocyanates, produced from Cyclohexyl carbamate, are used as fillers for upholstered furniture .
Mecanismo De Acción
Target of Action
Cyclohexyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. The carbamate group is a key structural motif in many approved drugs and prodrugs . They are specifically designed to make drug−target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in cyclohexyl carbamate is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamate pesticides have been implicated in the increasing prevalence of diseases associated with alterations of the immune response . They initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Carbamates can inhibit humoral immunity, as evidenced by suppressed in vitro primary and/or secondary antibody forming cell (AFC) responses of rodent splenocytes .
Pharmacokinetics
The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
The result of cyclohexyl carbamate’s action is largely dependent on its specific targets and the biochemical pathways it affects. For instance, in the case of carbamate pesticides, the toxicity of these compounds to biota is mediated through cholinergic and non-cholinergic routes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclohexyl carbamate. For instance, the thermal decomposition of carbamates can lead to the formation of isocyanates . This process can be influenced by temperature and other environmental conditions . Furthermore, the synthesis of cyclohexyl carbamate can be influenced by the presence of certain catalysts .
Safety and Hazards
Direcciones Futuras
There is ongoing research into the use of carbamates in the synthesis of various compounds . For instance, carbamates are being used in the synthesis of industrially significant aliphatic isocyanates . Furthermore, there is interest in developing novel antitumor agents derived from natural product camptothecin, with 20-carbamates of the active compound (20S,21S)-7-cyclohexyl-21-fluorocamptothecin being designed and synthesized .
Propiedades
IUPAC Name |
cyclohexyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELWJRRASQDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150031 | |
| Record name | Carbamic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl carbamate | |
CAS RN |
1124-54-5 | |
| Record name | Cyclohexyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLURETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some environmentally friendly methods for synthesizing cyclohexyl carbamates?
A1: Several green synthesis methods have been explored:
- Supercritical CO2: Cyclohexyl carbamate can be synthesized using cyclohexylamine, bromoethane, and CO2 in supercritical CO2 with DBU as a promoter. This method achieved a 96% yield under optimized conditions. []
- Dimethyl Carbonate (DMC) Alcoholysis: This approach utilizes dicyclohexyl urea (DCU) and various alcohols like methanol, ethanol, and butanol, catalyzed by TiO2/SiO2. This method boasts high yields (over 95%) and excellent selectivity (98%) for the desired carbamates. []
- Metal Oxide Catalyzed Transesterification: This method involves reacting dialkyl carbonates with N, N'-dicyclohexylurea in the presence of a metal oxide solid catalyst. This approach offers mild reaction conditions, catalyst reusability, and high atom economy. []
Q2: What factors influence the catalytic synthesis of methyl N-cyclohexyl carbamate (MCHC) using supported alumina catalysts?
A2: Research indicates that the reaction temperature, molar ratio of cyclohexylamine to DMC, and reaction time significantly influence MCHC yield. Additionally, the catalytic activity of Al2O3-SiO2 catalysts can decrease due to the transformation of Al(3+) from a tetrahedral to an octahedral structure during the reaction. []
Q3: Are there any simple, cost-effective catalysts for synthesizing MCHC?
A3: Yes, KBr has been studied as a catalyst for MCHC synthesis from cyclohexylamine and dimethyl carbonate. The reaction parameters, like reactant ratios, time, and temperature, all influence the final yield. []
Q4: Is there structural information available for cyclohexyl carbamate derivatives?
A4: Yes, the crystal structure of tert-butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate (C12H20N2O2S) has been determined. The molecules form chains through hydrogen bonding between the carbamate NH group and the carbonyl group of adjacent molecules. []
Q5: How do cyclohexyl carbamate derivatives interact with fatty acid amide hydrolase (FAAH)?
A5: Compounds like URB597 (an O-aryl carbamate) and JNJ1661610 (an N-piperazinylurea) inhibit FAAH by carbamoylating the Ser241 residue in the active site. QM/MM modeling suggests that the carbamate group hinders the stabilization of hydrolysis transition states, increasing the activation barrier and leading to prolonged or irreversible FAAH inhibition. Notably, the piperazine carboxylate derivative shows a lower energy barrier for decarbamoylation compared to the cyclohexyl carbamate, aligning with the observed reversibility of JNJ1661610's inhibitory effect. []
Q6: Are there any applications of cyclohexyl carbamate derivatives in drug development?
A6: Research suggests that cyclohexyl carbamate derivatives could hold potential for treating neuropsychiatric disorders. For instance, tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate exhibits biased agonism at the dopamine D2 receptor. This compound, structurally similar to cariprazine (an antipsychotic drug), shows a different bias towards specific signaling pathways. Modifying the structure of this compound allows for fine-tuning of its efficacy and biased agonism. This area of research is important for developing pathway-selective drugs. []
Q7: Are there any other applications for cyclohexyl carbamate derivatives?
A7: Yes, they are being explored for various applications:
- Cosmetics: Certain cyclohexyl carbamate ester compounds are being investigated for their potential as fat-soluble active ingredients in cosmetics, particularly for preventing and treating cellulite. []
- Skin Lightening: Specific cyclohexyl carbamate compounds are being studied for their potential use as skin and/or hair lightening agents. []
- Microcapsule Formation: Decane-1,10-bis(cyclohexyl carbamate) has been used to create textured microcapsules. Crystallization of this compound within emulsion droplets leads to the formation of an interlocking mesh of needle-like crystals, resulting in unique surface textures. These microcapsules demonstrate enhanced deposition onto various fabrics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



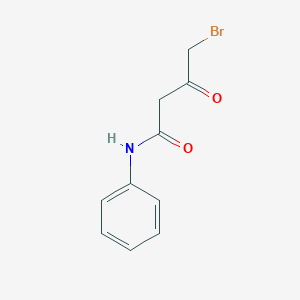
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
